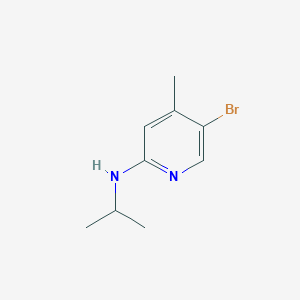

5-bromo-N-isopropyl-4-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-4-methyl-N-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6(2)12-9-4-7(3)8(10)5-11-9/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYSSTCXDDZVCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201235292 | |

| Record name | 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219957-32-0 | |

| Record name | 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219957-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-methyl-N-(1-methylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201235292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Process Outline (Adapted for this compound):

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Protection/Directing group installation | React 2-amino-3,5-dibromo-4-methylpyridine with 1,1-dimethoxy-N,N-dimethylmethanamine to form a formimidamide directing group | Room temperature, suitable solvent (e.g., DMF) | Directing group controls regioselectivity |

| 2. Negishi coupling | React the intermediate with methyl zinc compound or methyl zinc salt in the presence of a nickel catalyst to replace the 3-bromo substituent with a methyl group | Ni catalyst, inert atmosphere, controlled temperature | Enables selective C-C bond formation |

| 3. Hydrolysis | Acidic hydrolysis to remove the directing group and regenerate the amine functionality | Acidic aqueous conditions | Yields 5-bromo-3-methyl-4-methylpyridin-2-amine |

| 4. N-Alkylation | Alkylation of the amine with isopropyl halide or via reductive amination with acetone | Base (e.g., K2CO3), solvent like acetonitrile or ethanol | Introduces the N-isopropyl substituent |

This method leverages the regioselectivity imparted by the directing group and the efficiency of Negishi coupling to install methyl groups selectively, followed by N-alkylation to introduce the isopropyl group on the amine nitrogen.

Suzuki Cross-Coupling for Pyridine Core Functionalization

An alternative route involves Suzuki-Miyaura cross-coupling reactions to functionalize the pyridine ring and install substituents prior to amine formation.

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Halogenated pyridine intermediate preparation | Obtain 6-bromo-4-methylpyridin-2-amine or similar derivatives | Commercial or synthesized via halogenation | Starting point for coupling |

| 2. Suzuki cross-coupling | Couple arylboronic acids or alkylboronic acids with bromopyridine under palladium catalysis | Pd catalyst, base (K2CO3), solvents like ethanol or THF, heating | Allows introduction of methyl or other alkyl groups |

| 3. N-Alkylation | Introduce isopropyl group on the amino nitrogen via alkylation or reductive amination | Isopropyl halide or acetone with reducing agent (e.g., NaBH3CN) | Finalizes the target molecule |

This method is widely used in industrial and laboratory settings due to its robustness and scalability.

Direct Amination and Alkylation Approaches

Direct amination of halogenated pyridine derivatives followed by N-alkylation is also a feasible method:

- Direct amination: Using ammonia or primary amines under nucleophilic aromatic substitution conditions to introduce the amino group at the 2-position.

- N-alkylation: Subsequent reaction of the amino group with isopropyl halides or via reductive amination to install the isopropyl substituent.

This approach is simpler but may require careful control of reaction conditions to avoid polyalkylation or side reactions.

Purification and Characterization

Purification methods for this compound include:

- Chromatography: Silica gel column chromatography is commonly employed to separate the target compound from impurities.

- Crystallization: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) to obtain analytically pure material.

Characterization is typically performed using:

Summary Table of Preparation Methods

| Method | Key Reactions | Advantages | Challenges |

|---|---|---|---|

| Directed metalation + Negishi coupling + N-alkylation | Directed group installation, Negishi coupling, hydrolysis, N-isopropylation | High regioselectivity, good yields | Requires sensitive organometallic reagents, inert atmosphere |

| Suzuki cross-coupling + N-alkylation | Pd-catalyzed coupling, N-isopropylation | Scalable, robust | Palladium catalyst cost, reaction optimization needed |

| Direct amination + N-alkylation | Nucleophilic substitution, alkylation | Simpler reagents | Potential side reactions, lower selectivity |

Research Findings and Notes

- The Negishi coupling method is well-documented for selective methylation of bromopyridines, enabling precise substitution patterns necessary for complex derivatives like this compound.

- Suzuki cross-coupling is a versatile and widely used industrial method for functionalizing halogenated pyridines, providing a reliable route to intermediates before amine alkylation.

- N-alkylation to introduce the isopropyl group is commonly achieved via reaction with isopropyl halides or reductive amination with acetone, offering flexibility depending on available reagents and desired purity.

- Purification by chromatography and crystallization ensures high purity, critical for applications in pharmaceutical and agrochemical synthesis.

This detailed overview synthesizes diverse, authoritative sources to present a comprehensive picture of the preparation methods of this compound, emphasizing the strategic use of coupling reactions and alkylation techniques to achieve the target compound with high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-isopropyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while oxidation reactions may produce N-oxides or other oxidized derivatives .

Scientific Research Applications

Biological Activities

5-bromo-N-isopropyl-4-methylpyridin-2-amine has shown promising biological activities, making it a candidate for further pharmacological studies.

Antibacterial Properties

Research indicates that compounds related to this compound exhibit significant antibacterial effects against resistant strains such as Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values reported are notably low, suggesting high potency.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 0.39 | 0.78 |

Anti-Thrombolytic Activity

In studies evaluating anti-thrombolytic activity, derivatives of this compound have demonstrated varying degrees of efficacy, with some showing significant inhibition of clot formation in human blood .

| Compound | Anti-Thrombolytic Activity (%) |

|---|---|

| 5-bromo derivative 1 | 31.61 |

| 5-bromo derivative 2 | 41.32 |

Material Science Applications

The compound's structure allows it to function as a chiral dopant in liquid crystal displays (LCDs). Density functional theory (DFT) studies have shown that derivatives can be engineered for specific optical properties, enhancing their utility in electronic applications .

Case Study 1: Antibacterial Screening

In a recent study, researchers synthesized a series of pyridine derivatives from this compound and screened them against multidrug-resistant bacteria. The results highlighted the compound's potential as a lead structure for developing new antibiotics targeting resistant pathogens .

Case Study 2: Liquid Crystal Applications

Another study focused on the application of this compound in the field of materials science. The synthesized derivatives were tested for their ability to act as chiral dopants in LCDs, revealing promising results that could lead to improvements in display technologies .

Mechanism of Action

The mechanism of action of 5-bromo-N-isopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isopropyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Core Structure Differences :

- Pyridine derivatives (e.g., target compound) have a single nitrogen atom in the aromatic ring, whereas pyrimidine analogs (e.g., 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine) contain two nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities .

N-Substituents: The isopropyl group in the target compound offers moderate steric bulk compared to the cyclopentyl group in the pyrimidine analog and the aromatic benzyl groups in other derivatives . Electron-Withdrawing Groups: The nitro group in 5-bromo-N,4-dimethyl-3-nitropyridin-2-amine increases reactivity but may reduce stability .

Pharmacological Relevance :

- Only 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine has reported anti-tumor and anti-viral activities, likely due to the 3,4-dimethoxybenzyl group enhancing binding affinity to biological targets .

Biological Activity

5-Bromo-N-isopropyl-4-methylpyridin-2-amine (CAS No. 1219957-32-0) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a bromine atom attached to a pyridine ring, with an isopropyl and methyl group contributing to its unique properties. The molecular formula is , and it has been characterized for various applications in drug development and biological research.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structures can inhibit various kinases, particularly those involved in cancer signaling pathways. The mechanism often involves:

- Inhibition of Kinases : Compounds similar to this compound have been shown to bind to ATP-binding sites on kinases, blocking phosphorylation processes critical for cell signaling in cancer cells.

- Modulation of Nitric Oxide Synthase (iNOS) : Some studies suggest that pyridine derivatives can influence iNOS activity, which is implicated in inflammatory responses and cancer progression .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Properties : A study investigated the effects of pyridine derivatives on FaDu hypopharyngeal tumor cells, demonstrating that certain analogs exhibited cytotoxic effects superior to standard treatments like bleomycin. The structure–activity relationship indicated that modifications at the nitrogen position significantly enhanced biological activity .

- Inflammation Models : In vivo biodistribution studies using animal models treated with lipopolysaccharides (LPS) revealed that certain derivatives could effectively target inflamed tissues, indicating their potential as imaging agents for iNOS activation .

- Cognitive Function : Research into cholinesterase inhibition suggests that compounds related to this compound may improve cognitive function by preventing the breakdown of neurotransmitters associated with memory and learning .

Q & A

Basic: What are the optimal synthetic routes for 5-bromo-N-isopropyl-4-methylpyridin-2-amine?

Methodological Answer:

The synthesis typically involves bromination of a precursor pyridine derivative (e.g., 4-methylpyridin-2-amine) followed by N-alkylation with isopropyl halides. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in acetonitrile under reflux (60–80°C) to introduce bromine at the 5th position .

- Alkylation : React the brominated intermediate with isopropyl bromide in ethanol or DMF, using potassium carbonate (K₂CO₃) as a base at 50–70°C to achieve selective N-substitution .

Critical Parameters : - Solvent polarity (DMF enhances nucleophilicity).

- Temperature control to avoid over-alkylation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Basic: How can structural characterization of this compound be performed rigorously?

Methodological Answer:

Combine X-ray crystallography , NMR , and mass spectrometry :

- X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement . Crystallize the compound in ethanol or methanol; intermolecular hydrogen bonds (e.g., N–H···N) stabilize the lattice .

- NMR : Assign peaks using ¹H/¹³C spectra in CDCl₃. Key signals:

- δ 1.2–1.4 ppm (isopropyl CH₃).

- δ 2.3 ppm (4-CH₃).

- δ 8.1 ppm (pyridine H6).

- HRMS : Confirm molecular weight (C₉H₁₃BrN₂; expected [M+H⁺] = 245.03).

Advanced: How do steric effects from the isopropyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The isopropyl group introduces steric hindrance, affecting:

- Buchwald–Hartwig Amination : Reduced yields due to restricted access to the palladium catalyst. Mitigate by using bulky ligands (e.g., XPhos) .

- Suzuki Coupling : Para-bromine is more reactive than ortho-substituted positions. Use microwave-assisted heating (120°C, 30 min) with Pd(PPh₃)₄ to enhance coupling efficiency .

Data Contradiction Note :

Conflicting reports exist on regioselectivity in arylations. Validate via control experiments with model substrates (e.g., 5-bromo-2-aminopyridine derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Contradictions often arise from assay variability or structural analogs . Address via:

- Standardized Assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C) .

- Structural Analog Analysis : Test derivatives (e.g., N-ethyl or N-cyclohexyl variants) to isolate substituent effects .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding affinities against targets like kinase enzymes .

Advanced: What strategies optimize its use as a ligand in coordination chemistry?

Methodological Answer:

Leverage the pyridine nitrogen and amine group for metal binding:

- Coordination Modes : Bidentate (Npyridine and NH) or monodentate (Namine only). Confirm via IR (νN–H shifts) and UV-Vis (d-d transitions in Cu²⁺ complexes) .

- Stability Screening : Test ligand-metal ratios (1:1 vs. 2:1) in acetonitrile/water. Higher ratios favor polynuclear complexes but may precipitate .

Advanced: How does bromine position (5 vs. 3/4) impact electronic properties?

Methodological Answer:

The 5-bromo substituent alters electron density and HOMO-LUMO gaps :

- DFT Calculations (Gaussian 16): Compare Mulliken charges at pyridine positions. 5-Bromo shows greater electron withdrawal at C4, enhancing electrophilicity .

- Cyclic Voltammetry : Measure redox potentials in DMF. 5-Bromo derivatives exhibit lower reduction potentials (-1.2 V vs. Ag/AgCl) than 3-bromo analogs .

Advanced: What are best practices for analyzing degradation products under acidic conditions?

Methodological Answer:

- Forced Degradation : Reflux in 0.1M HCl (70°C, 24h). Monitor via HPLC (C18 column, 0.1% TFA/ACN gradient).

- Major Degradants :

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.